molecular formula C10H20ClNO B13051612 1-Oxa-4-azaspiro[5.6]dodecane hcl

1-Oxa-4-azaspiro[5.6]dodecane hcl

Cat. No.: B13051612
M. Wt: 205.72 g/mol
InChI Key: FHVKHVYKPRKMDS-UHFFFAOYSA-N
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Description

1-Oxa-4-azaspiro[5.6]dodecane HCl is a spirocyclic compound featuring a bicyclic structure where oxygen and nitrogen atoms are embedded in a fused ring system (spiro[5.6]dodecane backbone). The HCl salt form enhances its solubility and stability, making it suitable for pharmaceutical and industrial applications.

Properties

Molecular Formula

C10H20ClNO

Molecular Weight

205.72 g/mol

IUPAC Name

1-oxa-4-azaspiro[5.6]dodecane;hydrochloride

InChI

InChI=1S/C10H19NO.ClH/c1-2-4-6-10(5-3-1)9-11-7-8-12-10;/h11H,1-9H2;1H

InChI Key

FHVKHVYKPRKMDS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CNCCO2.Cl

Origin of Product

United States

Preparation Methods

Prins Cyclization Reaction

One of the most common synthetic routes to 1-Oxa-4-azaspiro[5.6]dodecane hydrochloride is the Prins cyclization reaction. This method enables the formation of the spirocyclic structure in a single step by reacting piperidin-4-one hydrochloride hydrate with but-3-en-1-ol in the presence of methanesulfonic acid. The acid catalyzes the cyclization, facilitating the formation of the oxygen- and nitrogen-containing spirocyclic ring system. This approach is favored for its efficiency and relatively straightforward reaction conditions, making it suitable for both laboratory-scale and industrial synthesis.

Multi-Step Organic Synthesis via Alkylation and Cyclization

Another widely reported method involves multi-step organic synthesis starting from indole derivatives. This process typically includes:

  • Alkylation of indole compounds to introduce necessary substituents.
  • Subsequent cyclization reactions to close the spiro ring system.

Optimization of this method involves careful control of reaction parameters such as temperature, solvent choice, and pH to maximize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and characterize intermediates and final products.

Grignard Reagent Addition and Subsequent Cyclization

A scalable synthetic approach involves the following sequence:

  • Formation of imines by reacting ketones with benzylamine in toluene under reflux with water removal.
  • Addition of allylmagnesium chloride (a Grignard reagent) in tetrahydrofuran (THF) at low temperature to the imine intermediate.
  • Subsequent one-pot reactions including treatment with aqueous hydrobromic acid (HBr), bromine (Br2), and triethylamine to form brominated intermediates.
  • Final reduction steps using lithium aluminum hydride (LiAlH4) to yield the target spirocyclic amine, which is then converted to the hydrochloride salt.

This method has been demonstrated to achieve high yields (above 90% in some cases) and is amenable to scale-up for industrial production. The one-pot nature of later steps improves efficiency and reduces purification requirements.

Petasis Reaction-Based Synthesis

An alternative synthetic route uses the Petasis reaction, which combines ketones, pinacol allylboronate, and ammonia in methanol to generate free amine intermediates. These intermediates can be further protected (e.g., Boc protection) and transformed into the spirocyclic hydrochloride salts. This approach offers advantages in terms of flexibility for nitrogen protection and modification, which is valuable for medicinal chemistry applications. Overall yields for this method range from 39% to 49%, higher than some other multi-step sequences.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield Range Scale Suitability Notes
Prins Cyclization Piperidin-4-one HCl hydrate, but-3-en-1-ol, methanesulfonic acid Moderate to High Lab and Industrial Single-step, efficient cyclization
Alkylation and Cyclization Indoles, alkylating agents, controlled pH and temperature Moderate Lab-scale Multi-step, requires monitoring by TLC/NMR
Grignard Addition + One-Pot Cyclization Benzylamine, ketones, allylmagnesium chloride, HBr, Br2, LiAlH4 High (>90% in steps) Industrial scale Robust, scalable, one-pot later steps
Petasis Reaction Ketones, pinacol allylboronate, NH3, methanol Moderate (39-49%) Lab-scale Allows nitrogen protection, flexible

Reaction Conditions and Analytical Techniques

  • Temperature Control: Many steps require precise temperature regulation (e.g., −20 °C during Grignard addition) to maintain selectivity and prevent side reactions.
  • Solvent Choice: Common solvents include toluene for imine formation, THF for Grignard reactions, and dichloromethane (CH2Cl2) for bromination steps.
  • Catalysts and Acids: Methanesulfonic acid is used in Prins cyclization, while aqueous HBr and bromine facilitate halogenation in multi-step syntheses.
  • Purification and Monitoring: Thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to monitor reaction progress, confirm structure, and assess purity.

Summary of Research Findings

  • The Prins cyclization method provides a straightforward, one-step approach to the spirocyclic core but may be limited by substrate scope.
  • Multi-step methods involving alkylation and cyclization offer flexibility but require careful optimization and monitoring.
  • Grignard reagent-based synthesis combined with one-pot bromination and reduction steps is highly efficient and scalable, making it suitable for industrial production.
  • The Petasis reaction route adds versatility for nitrogen functionalization, important for medicinal chemistry derivatives.
  • Across methods, yields vary from moderate to high, with industrial approaches emphasizing scalability and robustness.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-4-azaspiro[5.6]dodecane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

1-Oxa-4-azaspiro[5.6]dodecane hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Oxa-4-azaspiro[5.6]dodecane hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a key transporter required for the survival of the bacterium. This inhibition disrupts the transport of essential molecules, leading to the death of the bacterium .

Comparison with Similar Compounds

1-Oxa-4-azaspiro[4.7]dodecane (OXA4)

  • Structure : Spiro[4.7]dodecane with oxygen at position 1 and nitrogen at position 3.
  • Key Features : Larger cycloalkane ring (cyclododecane) compared to the target compound’s [5.6] system.
  • Application : Corrosion inhibition for API X60 steel in 1 M HCl, achieving 82% inhibition efficiency (IE) .
  • Comparison: The larger cyclododecane ring in OXA4 provides greater surface coverage, enhancing adsorption on metal surfaces.

1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

  • Structure : Spiro[4.5]decane with conjugated diene and ketone groups.
  • Key Features : Additional electron-withdrawing ketones and unsaturated bonds.
  • Application : Antitumor activity against A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cancer cell lines .
  • Comparison :
    • The diene-dione system introduces redox-active moieties absent in the target compound, crucial for anticancer mechanisms.
    • The [5.6] system in 1-Oxa-4-azaspiro[5.6]dodecane HCl may exhibit distinct pharmacokinetics due to reduced ring strain compared to [4.5].

2-Azaspiro[5.6]dodecane

  • Structure : Spiro[5.6]dodecane with nitrogen at position 2.
  • Key Features : Single heteroatom (N) versus the target compound’s dual O/N system.
  • Comparison :
    • The absence of oxygen may reduce polarity and alter solubility compared to the target compound.
    • The HCl salt in the target compound likely improves bioavailability via enhanced aqueous solubility.

3-Oxa-9-azaspiro[5.6]dodecane

  • Structure : Spiro[5.6]dodecane with oxygen at position 3 and nitrogen at position 7.
  • Key Features : Heteroatom placement differs from the target compound’s 1-oxa-4-aza arrangement.
  • Application : Structural studies highlight sensitivity to heteroatom positioning in collision cross-section analyses .
  • Comparison: Altered electronic distribution due to heteroatom positions could affect interactions with biological targets or materials.

Structural and Functional Trends

Impact of Ring Size

  • Larger rings (e.g., spiro[4.7] in OXA4) improve surface adsorption in corrosion inhibition .
  • Smaller rings (e.g., spiro[4.5] in antitumor derivatives) may favor redox activity via conjugated systems .

Role of Substituents

  • Electron-donating groups (e.g., 6-methyl in OXA3) enhance corrosion inhibition efficiency by 14% compared to unsubstituted analogs .
  • Functional groups like ketones (in diene-diones) or HCl salts modulate solubility and target binding.

Heteroatom Configuration

  • Dual heteroatoms (O/N) in the target compound vs. Positional differences (1-oxa-4-aza vs. 3-oxa-9-aza) alter molecular dipole moments .

Biological Activity

1-Oxa-4-azaspiro[5.6]dodecane hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Oxa-4-azaspiro[5.6]dodecane hydrochloride has a molecular formula of C10_{10}H16_{16}ClN2_2O and a molecular weight of approximately 169.27 g/mol. Its structure incorporates both oxygen and nitrogen within a spirocyclic framework, which contributes to its distinctive chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that 1-Oxa-4-azaspiro[5.6]dodecane hydrochloride exhibits significant antimicrobial activity. It functions as a bioactive compound that can inhibit the growth of various microorganisms, including bacteria and fungi. The compound's mechanism of action involves binding to specific molecular targets, thereby modulating enzyme activities critical for microbial survival.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may serve as a lead in the development of new antimicrobial agents.

Antiviral Activity

In addition to its antimicrobial properties, 1-Oxa-4-azaspiro[5.6]dodecane hydrochloride has been investigated for its antiviral activity. Preliminary studies indicate that it may inhibit viral replication by interfering with viral enzymes or host cell receptors involved in viral entry and replication processes.

The biological activity of 1-Oxa-4-azaspiro[5.6]dodecane hydrochloride is primarily attributed to its ability to act as a ligand for various receptors and enzymes. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial growth.
  • Modulation of Receptor Signaling : By binding to specific receptors, it can alter signaling pathways that influence cellular responses to infection.

Study on Antimycobacterial Activity

A study explored the potential of structurally related compounds, including 1-Oxa-4-azaspiro[5.6]dodecane hydrochloride, against Mycobacterium tuberculosis. The results demonstrated that compounds with similar spirocyclic structures exhibited promising antimycobacterial activity, suggesting that the unique structural features contribute to their effectiveness .

Table 2: Antimycobacterial Activity Comparison

Compound NameMIC (µM)Reference
1-Oxa-4-azaspiro[5.6]dodecane HCl2
BTZ043 (preclinical TB candidate)0.3
Other analogsVaries

This study highlights the potential for further development and optimization of spirocyclic compounds in treating tuberculosis.

Cytotoxicity Assessment

The cytotoxic effects of 1-Oxa-4-azaspiro[5.6]dodecane hydrochloride were evaluated using mammalian cell lines. Results indicated selective cytotoxicity with minimal effects on healthy cells, suggesting a favorable therapeutic index for potential drug development .

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